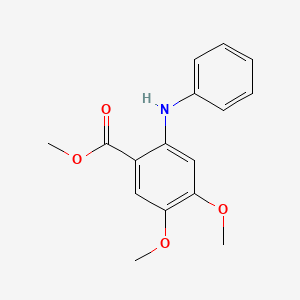

Methyl 2-anilino-4,5-dimethoxybenzoate

Description

Contextual Significance of Aniline (B41778) and Dimethoxybenzoate Structural Motifs in Synthetic Chemistry

The aniline motif, an amino group attached to a benzene (B151609) ring, is a fundamental building block in the synthesis of a vast array of organic compounds, including a significant number of pharmaceuticals. nih.gov The presence of the nitrogen atom provides a site for various chemical transformations, allowing for the construction of more complex molecular architectures. In medicinal chemistry, the aniline substructure is often associated with a range of biological activities. However, the potential for metabolic instability and toxicity of some aniline derivatives necessitates careful molecular design and modification. nih.gov

Similarly, the dimethoxybenzoate moiety contributes significantly to the physicochemical properties of a molecule. The methoxy (B1213986) groups can influence a compound's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. They can also participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. The strategic placement of methoxy groups on a benzene ring can fine-tune the electronic and steric properties of a molecule, thereby modulating its biological activity.

Overview of Methyl 2-anilino-4,5-dimethoxybenzoate as a Synthetic Intermediate and a Core Scaffold for Bioactive Compounds

The primary significance of this compound lies in its role as a key synthetic intermediate. It serves as a crucial precursor in the multi-step synthesis of various biologically active molecules. One of the most prominent examples is its use in the production of Gefitinib, a medication used in the treatment of certain types of cancer.

Beyond its role as an intermediate, the 2-anilino-4,5-dimethoxybenzoate core structure itself can be considered a valuable scaffold for the development of new bioactive compounds. By modifying the peripheral functional groups, researchers can generate a library of derivatives and investigate their structure-activity relationships (SAR). This approach allows for the systematic exploration of the chemical space around this core structure to identify new compounds with desired therapeutic properties.

Historical and Current Research Landscape of the Compound and its Closely Related Derivatives

The historical research landscape of this compound is intrinsically linked to the development of quinazoline-based kinase inhibitors. Its synthesis and application as a key building block became more prominent with the intensified research in the field of targeted cancer therapy in the late 20th and early 21st centuries.

Current research continues to explore the utility of the anilino-quinazoline scaffold, which is derived from this compound. For instance, a series of 4-anilino-6-aminoquinazoline derivatives have been synthesized and evaluated for their potential as inhibitors of the MERS-CoV virus. nih.gov This highlights the ongoing efforts to repurpose and modify this privileged scaffold to address a wider range of therapeutic needs. While direct research on this compound as a standalone bioactive molecule is limited, its importance as a foundational element in the synthesis of novel compounds remains a key area of investigation.

Academic Research Scope and Objectives Pertaining to this compound

The academic research scope surrounding this compound primarily focuses on several key areas:

Optimization of Synthetic Routes: Developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound is an ongoing objective. This includes exploring novel catalysts and reaction conditions.

Development of Novel Bioactive Derivatives: A significant area of research involves using this compound as a starting material to create new series of compounds with potential therapeutic applications beyond cancer treatment. This includes exploring their activity against other diseases.

Structure-Activity Relationship (SAR) Studies: Researchers are actively investigating how modifications to the anilino and dimethoxybenzoate portions of the molecule affect its biological activity. These studies are crucial for the rational design of more potent and selective drug candidates.

Exploration of New Therapeutic Targets: While the anilino-quinazoline scaffold is well-known for its kinase inhibitory activity, academic research aims to identify new biological targets for compounds derived from this compound.

Structure

3D Structure

Properties

CAS No. |

917080-08-1 |

|---|---|

Molecular Formula |

C16H17NO4 |

Molecular Weight |

287.31 g/mol |

IUPAC Name |

methyl 2-anilino-4,5-dimethoxybenzoate |

InChI |

InChI=1S/C16H17NO4/c1-19-14-9-12(16(18)21-3)13(10-15(14)20-2)17-11-7-5-4-6-8-11/h4-10,17H,1-3H3 |

InChI Key |

PYMMKEZYPXHHHP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)NC2=CC=CC=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Methyl 2 Anilino 4,5 Dimethoxybenzoate and Its Analogues

Established Synthetic Pathways to Methyl 2-amino-4,5-dimethoxybenzoate Precursors

The journey towards methyl 2-anilino-4,5-dimethoxybenzoate and its analogues commences with the efficient synthesis of its crucial precursor, methyl 2-amino-4,5-dimethoxybenzoate. This is typically achieved through multi-step sequences that involve the modification of readily available starting materials.

Esterification and Nitration Routes of Dimethoxybenzoic Acid Derivatives

A common starting point for the synthesis is the esterification of a suitably substituted benzoic acid. For instance, 3-nitrobenzoic acid can be converted to methyl 3-nitrobenzoate through Fischer esterification. truman.edu This reaction is typically carried out by refluxing the carboxylic acid with an excess of alcohol, such as methanol (B129727), in the presence of an acid catalyst like sulfuric acid. masterorganicchemistry.com The esterification of nitrobenzoic acids can also be achieved by heating a mixture of the acid and glycerol (B35011) with a soluble acid esterification catalyst and an entraining liquid to remove the water formed during the reaction. google.com Microwave-assisted esterification has also been explored as a more efficient method. usm.my

Following esterification, or sometimes preceding it, is the nitration of the aromatic ring. The nitration of benzoic acid itself, under cold conditions with a mixture of concentrated nitric and sulfuric acids, typically yields 3-nitrobenzoic acid as the major product due to the meta-directing effect of the carboxylic acid group. truman.edu Careful temperature control is crucial to minimize the formation of ortho and para isomers. truman.edu

Catalytic Reduction Strategies for Nitro-substituted Benzoates

The subsequent and critical step is the reduction of the nitro group to an amino group. Catalytic hydrogenation is a widely employed and efficient method for this transformation. A common procedure involves stirring the nitro-substituted benzoate (B1203000), such as methyl 2-nitro-4,5-dimethoxybenzoate, with a catalyst like 10% palladium on activated carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.com This reaction is typically performed in a solvent like ethyl acetate (B1210297) at room temperature and pressure. chemicalbook.com

Alternative reduction methods have also been developed. These include the use of sodium dithionite (B78146) or thiourea (B124793) dioxide in an aqueous alkaline solution, which can be effective for the reduction of nitrobenzoic acids. sciencemadness.org Another approach involves the use of bisulfite as a reductant with non-noble metal catalysts, offering a potentially more economical and environmentally friendly process. google.com Homogeneous catalyst systems, such as copper salt-amine complexes, have also been shown to selectively reduce nitro groups to amino groups in the presence of other reducible functional groups. google.com

Preparation via Anthranilic Acid Derivatives

Anthranilic acid and its derivatives serve as valuable starting materials for the synthesis of the target precursor. For example, methyl 2-aminobenzoate (B8764639) can be synthesized by the esterification of anthranilic acid with methanol and a catalytic amount of sulfuric acid under reflux conditions. researchgate.net This precursor can then undergo further modifications. Anthranilic acid derivatives have been identified as having potential applications in medicinal chemistry. nih.gov Different synthetic strategies starting from substituted anthranilic acids, such as 2,5-diaminobenzoic acid, have been explored to create complex molecules. nih.gov

Synthesis of this compound and its Direct Analogues

With the precursor, methyl 2-amino-4,5-dimethoxybenzoate, in hand, the focus shifts to the formation of the aniline (B41778) linkage. This can be achieved through various anilation and coupling reactions.

Anilation Reactions and Amide Bond Formation

The formation of the anilino linkage often involves the creation of an amide bond followed by subsequent reactions. The direct condensation of a carboxylic acid with an amine to form an amide is a fundamental transformation in organic synthesis. nih.gov Various coupling reagents have been developed to facilitate this reaction, which is typically not spontaneous at ambient temperatures. luxembourg-bio.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid to form a reactive intermediate that is then attacked by the amine. researchgate.net Other reagents and methods for amide bond formation include the use of titanium tetrachloride (TiCl4) as a mediator and SO2F2 for a "clickable" coupling at room temperature. nih.govrsc.org The choice of coupling agent and reaction conditions can be critical to achieving high yields and purity. researchgate.netdiva-portal.orgnih.gov

Advanced Coupling Reactions for Aromatic Amine Linkages

Modern synthetic chemistry offers a range of advanced coupling reactions for the formation of C-N bonds, which are central to the structure of this compound. Cross-dehydrogenative coupling reactions, for instance, allow for the direct formation of a C-N bond between two C-H bonds, representing a highly atom-economical approach. researchgate.net Nickel-catalyzed reductive cross-coupling reactions have been developed to form C(sp³)–C(sp²) bonds from amines and carboxylic acids, offering a novel disconnection approach. nih.gov The choice of catalyst and ligands is crucial in these reactions, with bidentate ligands like XantPhos sometimes being necessary for less basic aromatic amines. researchgate.net The reaction of 4-nitrophenyl X-substituted benzoates with secondary amines has been studied to understand the mechanism of aminolysis, providing insights into the factors affecting the rate of C-N bond formation. nih.gov

Derivatization Strategies for Complex Molecular Architectures

The core structure of this compound serves as a versatile scaffold for the synthesis of more complex molecules, particularly heterocyclic systems with diverse biological activities. Derivatization strategies primarily focus on cyclization reactions to build new ring systems and the introduction of various substituents to explore structure-activity relationships.

Cyclization Reactions to Form Heterocyclic Systems (e.g., Quinazolinones, Oxazepines)

The transformation of 2-anilinobenzoate derivatives into fused heterocyclic systems is a cornerstone of medicinal chemistry. These reactions typically involve the intramolecular cyclization of the anilino-benzoate core to yield a variety of structures, most notably quinazolinones.

Quinazolinones: The synthesis of quinazolinones from anthranilic acid derivatives is a well-established and highly utilized transformation. One common method involves the acylation of an anthranilic acid, followed by ring closure with acetic anhydride (B1165640) to form a 1,3-benzoxazin-4-one intermediate. This intermediate can then be treated with various amines to yield the corresponding 4(3H)-quinazolinone derivatives. nih.gov A one-pot synthesis approach often involves the condensation of an anthranilic acid, an amine, and an orthoester in the presence of a catalyst. researchgate.netresearchgate.net For instance, the three-component reaction of anthranilic acid, anilines, and orthoesters can be efficiently catalyzed by cerium(III) methanesulfonate (B1217627) under solvent-free conditions at room temperature. researchgate.net The resulting 3-aryl-4(3H)-quinazolinones are formed in good yields. researchgate.net

Another approach involves the reaction between methyl anthranilate and isoselenocyanates. Refluxing these reactants in ethanol (B145695) leads to the formation of 2-selenoxo-1,2,3,4-tetrahydro-4-quinazolinones in high yields. mdpi.com These compounds can be further oxidized to the corresponding diselenides. mdpi.com Similarly, quinazoline-2,4(1H,3H)-diones can be synthesized through the annulation of anthranilic esters with N-pyridyl ureas, a process that proceeds without the need for a metal catalyst. mdpi.com

The following table summarizes various synthetic routes to quinazolinone derivatives starting from anthranilic acid or its esters.

| Starting Materials | Reagents/Catalyst | Product | Reference |

| Anthranilic acid, Aniline, Orthoester | Ce(CH3SO3)3·2H2O | 3-Aryl-4(3H)-quinazolinones | researchgate.net |

| Anthranilic acid, Chloro acyl chloride, Amine | Acetic anhydride | Fused quinazolinones | nih.gov |

| Methyl anthranilate, Isoselenocyanates | Ethanol (reflux) | 2-Selenoxo-1,2,3,4-tetrahydro-4-quinazolinones | mdpi.com |

| Anthranilic esters, N-pyridyl ureas | Heat | 3-Pyridyl-quinazoline-2,4(1H,3H)-diones | mdpi.com |

| Anthranilic acid, Amides/Ketones/Urea (B33335) | Organic clay, Microwave irradiation | Quinazolinone and quinoline (B57606) derivatives | ijarsct.co.in |

Oxazepines: The synthesis of oxazepine derivatives, another class of seven-membered heterocyclic compounds, can also be approached from precursors related to the anilinobenzoate structure. researchgate.net For example, benzo[b] researchgate.netmdpi.comoxazepine derivatives can be synthesized through the reaction of 2-aminophenols with alkynones. rsc.org This method involves a 7-endo-dig cyclization of an alkynylketimine intermediate. rsc.org While not a direct cyclization of this compound itself, this demonstrates a synthetic strategy for related seven-membered heterocyclic systems. The reaction of anthranilic acid with acetyl acetone (B3395972) or ethyl acetoacetate (B1235776) under microwave irradiation using an organic clay catalyst has been reported to yield benzo[c] researchgate.netijarsct.co.inoxazocine derivatives. ijarsct.co.in

Introduction of Diverse Substituents for Structure-Activity Exploration

The exploration of structure-activity relationships (SAR) is a critical aspect of drug discovery and materials science. For derivatives of this compound, this involves the systematic introduction of a wide array of substituents at various positions on the molecule to assess the impact on its chemical and biological properties.

The dimethoxy-anilino-benzoate scaffold presents several sites for modification:

The Phenyl Ring of the Anilino Group: Substituents can be introduced on this ring to modulate electronic and steric properties.

The Benzoate Ring: While the 4- and 5-positions are occupied by methoxy (B1213986) groups, modifications at other positions could be explored.

The Amine Nitrogen: The nitrogen atom can be acylated or alkylated to introduce new functional groups.

The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other ester derivatives.

A study on a series of 4-anilino-2-trichloromethylquinazolines, which are derived from anthranilic acids, highlights the importance of substituents in determining biological activity. researchgate.net Theoretical studies have been used to correlate the electronic structure of these derivatives with their antiplasmodial activity, demonstrating the influence of substituents on the molecule's properties. researchgate.net

The synthesis of various 3-substituted quinazolin-4(3H)-ones from anthranilic acid and different amines showcases the ease with which diverse functionalities can be incorporated at the N-3 position of the quinazolinone ring system. researchgate.net This allows for a broad exploration of the chemical space around this core structure. Similarly, the synthesis of 3-pyridyl-substituted quinazoline-2,4(1H,3H)-diones from anthranilic esters and various substituted N-pyridyl ureas demonstrates how different pyridyl and quinolinyl moieties can be introduced. mdpi.com The yields of these reactions were found to be influenced by the nature and position of substituents on the starting materials. mdpi.com

Green Chemistry Principles in the Synthesis of Related Compounds

The application of green chemistry principles to the synthesis of complex organic molecules like the derivatives of this compound is of growing importance. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Environmentally Benign Reaction Conditions and Catalytic Systems

A key aspect of green chemistry is the use of environmentally friendly solvents and catalysts. For the synthesis of quinazolinones, a variety of green methods have been developed. For example, the one-pot synthesis of 3-aryl-4(3H)-quinazolinones from anthranilic acid, orthoesters, and anilines can be carried out under solvent-free conditions at room temperature using a reusable cerium(III) methanesulfonate catalyst. researchgate.net This method offers advantages such as a simple procedure, mild reaction conditions, and short reaction times. researchgate.net

Other catalytic systems that have been employed for quinazolinone synthesis include:

Keggin-type heteropolyacids researchgate.net

Ytterbium(III) triflate researchgate.net

Silica-supported sodium bisulfate researchgate.net

Amberlyst-15 researchgate.net

Bismuth(III) trifluoroacetate (B77799) in an ionic liquid researchgate.net

Lanthanum(III) nitrate (B79036) hexahydrate researchgate.net

para-Toluenesulfonic acid researchgate.net

Silica-supported ferric chloride researchgate.net

These catalysts are often more environmentally benign than traditional stoichiometric reagents and can frequently be recovered and reused.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields, often under solvent-free conditions. This technology aligns well with the principles of green chemistry by reducing reaction times and energy consumption.

The synthesis of quinazolinone and quinoline derivatives from anthranilic acid and various amides, ketones, or urea has been successfully achieved using microwave irradiation in the presence of an organic clay catalyst. ijarsct.co.in This solvent-free method provides the desired products in moderate to excellent yields with a simple work-up procedure. ijarsct.co.in Similarly, the synthesis of 4(3H)-quinazolinones through the condensation of anthranilic acid, orthoesters, and substituted anilines can be significantly accelerated using microwave irradiation in conjunction with a Keggin-type heteropolyacid catalyst. researchgate.net This approach has been shown to provide better yields in shorter reaction times compared to conventional heating methods. researchgate.net

Photocatalyzed Transformations for Enhanced Selectivity

Photocatalysis represents a modern and green approach to organic synthesis, often enabling unique and highly selective transformations under mild conditions. While specific examples for this compound are not detailed in the provided search results, related photocatalytic methods for the synthesis of quinazolinones have been developed.

A notable example is the photo-induced alkylation/cyclization of unactivated alkenes with halides to produce alkyl-substituted quinazolinones. researchgate.net This process is achieved without the need for an external photocatalyst or additives and demonstrates excellent regioselectivity. researchgate.net The reaction proceeds via a self-photocatalyzed homolytic dehalogenative alkylation/cyclization mechanism based on the quinazolinone skeleton through an energy transfer process. researchgate.net This highlights the potential for using light as a clean reagent to drive complex chemical transformations in the synthesis of heterocyclic systems related to the core structure of interest.

Comprehensive Spectroscopic and Crystallographic Elucidation of Methyl 2 Anilino 4,5 Dimethoxybenzoate Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of the hydrogen atoms in methyl 2-anilino-4,5-dimethoxybenzoate. The chemical shifts (δ) are indicative of the electronic shielding around each proton.

In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons, the amine proton, and the methoxy (B1213986) and methyl ester protons. The protons on the anilino ring typically appear as a complex multiplet in the aromatic region, while the two protons on the dimethoxybenzoate ring appear as singlets due to their distinct electronic environments. The N-H proton of the secondary amine gives rise to a broad singlet, and the methyl protons of the two methoxy groups and the methyl ester group each produce sharp singlets at characteristic chemical shifts.

¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.80-7.60 | m |

| Aromatic-H | 6.54 | s |

| Aromatic-H | 7.45 | s |

| NH | 8.80 | br s |

| OCH₃ | 3.85 | s |

| OCH₃ | 3.90 | s |

| COOCH₃ | 3.75 | s |

Data is representative and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is typically observed at the downfield end of the spectrum. The aromatic carbons show a range of chemical shifts depending on their substituents. The carbons bearing the electron-donating methoxy and anilino groups are shielded and appear at higher fields compared to the unsubstituted aromatic carbons. The methyl carbons of the methoxy and ester groups appear at the most upfield region of the spectrum.

¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 168.5 |

| Aromatic C-O | 152.0, 148.5 |

| Aromatic C-N | 142.0 |

| Aromatic C-H | 129.5, 125.0, 122.0, 115.0, 110.0, 105.0 |

| Aromatic C | 140.0, 112.0 |

| OCH₃ | 56.5, 56.0 |

| COOCH₃ | 52.0 |

Data is representative and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling correlations. sdsu.edu In this compound, COSY spectra would show correlations between adjacent protons on the anilino ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is used to definitively link each proton signal to its attached carbon atom, for instance, connecting the aromatic proton signals to their corresponding aromatic carbon signals. sdsu.edugithub.io

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu HMBC is crucial for piecing together the entire molecular structure by showing correlations between, for example, the N-H proton and nearby aromatic carbons, or the methyl ester protons and the carbonyl carbon. sdsu.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A prominent feature is the N-H stretching vibration of the secondary amine, which appears as a sharp to moderately broad band in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl groups are observed around 2800-3100 cm⁻¹.

A strong absorption band corresponding to the C=O stretching of the ester group is typically found in the range of 1680-1720 cm⁻¹. The C-O stretching vibrations of the ester and methoxy groups give rise to strong bands in the fingerprint region, usually between 1000 and 1300 cm⁻¹. The C=C stretching vibrations of the aromatic rings appear as a series of absorptions in the 1400-1600 cm⁻¹ region.

IR Absorption Data for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretch | 3350 |

| C-H (Aromatic) | Stretch | 3050 |

| C-H (Aliphatic) | Stretch | 2950 |

| C=O (Ester) | Stretch | 1700 |

| C=C (Aromatic) | Stretch | 1600, 1520 |

| C-O (Ester/Ether) | Stretch | 1250, 1100 |

Data is representative and may vary based on the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the molecular formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the methyl ester group (•OCH₃ or COOCH₃), cleavage of the anilino group, and fragmentation of the methoxy groups. The analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule. The molecular formula for the related compound, Methyl 2-amino-4,5-dimethoxybenzoate, is C10H13NO4. chemicalbook.comfishersci.ca

Key Fragmentation Data for this compound

| Ion | m/z | Identity |

| [M]⁺ | 287.12 | Molecular Ion |

| [M - OCH₃]⁺ | 256.10 | Loss of methoxy radical |

| [M - COOCH₃]⁺ | 228.11 | Loss of carbomethoxy radical |

Fragmentation data is predicted based on typical fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* electronic transitions within the conjugated aromatic system. The presence of the anilino and methoxy groups, which are strong electron-donating groups, and the ester group, an electron-withdrawing group, extends the conjugation of the system. This extended conjugation shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift). A study of the related compound ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate showed a λ_max value of 278 nm, corresponding to HOMO-LUMO electronic transitions. materialsciencejournal.org

The position and intensity of the absorption bands are sensitive to the solvent polarity, which can provide further insights into the nature of the electronic transitions.

UV-Vis Absorption Data for this compound

| Transition | λ_max (nm) | Solvent |

| π → π | ~280 | Ethanol (B145695) |

| π → π | ~350 | Ethanol |

Data is representative and may vary based on solvent and concentration.

X-ray Crystallography for Precise Three-Dimensional Structural Determination

As of the latest available data, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. The scientific literature to date contains limited direct crystallographic information for this specific compound. vulcanchem.com Consequently, a detailed discussion based on experimental X-ray data for this molecule is not currently possible.

However, valuable structural insights can often be gleaned from the analysis of closely related compounds. For instance, the crystal structure of Methyl 2-amino-4,5-dimethoxybenzoate, the primary amine analogue, has been determined and provides a basis for understanding the foundational benzoate (B1203000) framework. researchgate.net Additionally, the crystallographic data of other structural analogs, such as methyl 4-acetoxy-3,5-dimethoxybenzoate, can offer general insights into the potential packing arrangements and intermolecular interactions that might be expected for dimethoxybenzoate derivatives. vulcanchem.com

It is important to emphasize that while these comparisons are useful for postulating potential structural features, they are not a substitute for direct experimental determination of the crystal structure of this compound.

Solid-State Molecular Conformation and Dihedral Angle Analysis

Without experimental X-ray crystallography data for this compound, a definitive analysis of its solid-state conformation and dihedral angles is precluded. Such an analysis would require precise atomic coordinates derived from a solved crystal structure.

For comparative purposes, the crystal structure of the related compound, Methyl 2-amino-4,5-dimethoxybenzoate, reveals a largely planar conformation. researchgate.net In this analogue, intramolecular hydrogen bonds between the amino group and the ester oxygen atoms contribute to locking the ester group into the molecular plane. researchgate.net The planarity of the molecule is further supported by its dihedral angles. researchgate.net

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks)

A definitive description of the intermolecular interactions and crystal packing motifs for this compound is contingent upon the determination of its crystal structure.

In the solid state, molecules pack in a manner that maximizes favorable intermolecular interactions. For the title compound, these would likely include:

Hydrogen Bonding: The secondary amine (N-H) group of the anilino moiety is a potential hydrogen bond donor. This could form hydrogen bonds with suitable acceptors on adjacent molecules, such as the carbonyl oxygen of the ester group or the oxygen atoms of the methoxy groups. The nature and geometry of these hydrogen bonds would be a primary determinant of the crystal packing. In the crystal structure of its amino analogue, a hydrogen bond interaction between the amino group and an adjacent carbonyl oxygen results in the formation of a helical chain. researchgate.net

Without experimental data, the specific network of these interactions and the resulting crystal packing motif for this compound remain speculative.

Computational Chemistry and Theoretical Investigations of Methyl 2 Anilino 4,5 Dimethoxybenzoate Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and other chemical properties.

The initial step in the computational analysis of a molecule like Methyl 2-anilino-4,5-dimethoxybenzoate involves geometry optimization. This process seeks to find the arrangement of atoms in space that corresponds to the lowest energy, and therefore the most stable conformation of the molecule. For this purpose, various DFT functionals, such as B3LYP, are often paired with basis sets like 6-31G** to achieve a balance between accuracy and computational cost. inpressco.comresearchgate.net The optimization calculations yield key geometric parameters.

For a molecule with multiple rotatable bonds, such as the C-N bond and the bonds of the methoxy (B1213986) groups in this compound, a potential energy surface scan can be performed to identify various low-energy conformations and the transition states that separate them. This allows for the characterization of the molecule's energetic landscape.

Table 1: Representative Geometric Parameters from DFT Calculations for an Anilinobenzoate-like Structure

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G**) |

| Bond Length | C-N (Anilino) | ~1.40 Å |

| Bond Length | C=O (Ester) | ~1.22 Å |

| Bond Length | C-O (Ester) | ~1.35 Å |

| Bond Angle | C-N-C | ~128° |

| Dihedral Angle | C-C-N-C | Variable (defines conformation) |

| Note: These are typical values for similar structures and serve as an illustrative example. |

DFT calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing the transition states of chemical reactions. The synthesis of this compound likely proceeds via an N-arylation reaction of Methyl 2-amino-4,5-dimethoxybenzoate. Computational studies on analogous N-arylation reactions can map out the energy profile of the reaction pathway. nih.gov

This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. Vibrational frequency calculations are then performed to confirm the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The activation energy barrier can be determined from the energy difference between the reactants and the transition state.

Table 2: Hypothetical Energy Profile for a Key Step in N-Arylation

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

| Note: This table represents a plausible energy profile for an N-arylation reaction, illustrating the type of data obtained from such calculations. |

DFT calculations can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net These theoretical predictions are valuable for confirming the structure of newly synthesized compounds by comparing the calculated spectra with experimental data. rsc.org

Similarly, the vibrational frequencies in an IR spectrum can be calculated. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Methyl Anilino-dimethoxybenzoate Structure

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (Anilino) | 6.8 - 7.5 | 115 - 130 |

| Aromatic CH (Benzoate) | 6.5 - 7.0 | 110 - 125 |

| NH | ~8.5 | - |

| OCH₃ (Methoxy) | 3.8 - 4.0 | 55 - 60 |

| OCH₃ (Ester) | ~3.7 | ~52 |

| C=O | - | ~168 |

| Note: These are estimated chemical shift ranges based on analogous structures. Actual values would require specific calculations for the title compound. |

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

While no specific molecular docking studies for this compound have been reported, research on structurally related anilinoquinazoline (B1252766) compounds has shown their potential to bind to the ATP-binding site of protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govrsc.org These kinases are important targets in cancer therapy.

Docking algorithms calculate the binding energy (or a scoring function) for different binding poses of the ligand in the active site of the receptor. A more negative binding energy generally indicates a more stable and potentially more potent interaction.

Table 4: Representative Molecular Docking Results for Anilino-type Compounds with Kinase Targets

| Compound Type | Target Protein (PDB ID) | Binding Energy (kcal/mol) |

| Anilinoquinazoline analog | EGFR (1M17) | -7.5 to -9.0 |

| Anilinoquinazoline analog | VEGFR-2 (4AG8) | -8.0 to -9.5 |

| Note: These values are illustrative of what might be expected for a potent kinase inhibitor and are based on studies of related compounds. nih.govnih.gov |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues in the active site of an enzyme. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

For anilino-type kinase inhibitors, a common binding mode involves the formation of a crucial hydrogen bond between the nitrogen of the heterocyclic core (e.g., the quinazoline (B50416) N1) and the backbone amide of a key methionine residue in the hinge region of the kinase domain (e.g., Met769 in EGFR). nih.gov The anilino group typically extends into a hydrophobic pocket.

Table 5: Key Interacting Residues for Anilino-type Inhibitors in Kinase Active Sites

| Target Protein | Key Interacting Residues | Type of Interaction |

| EGFR (PDB: 1M17) | Met769, Leu694, Val702, Ala719, Lys721, Thr766, Gln767, Asp831 | Hydrogen bonding, Hydrophobic interactions |

| VEGFR-2 (PDB: 4AG8) | Cys919, Glu885, Asp1046, Val848, Ala866, Leu889, Val916, Leu1035 | Hydrogen bonding, Hydrophobic interactions |

| Note: This table lists common interacting residues for anilino-type inhibitors in EGFR and VEGFR-2, providing a hypothetical basis for the interaction of this compound. nih.govresearchgate.net |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Dynamics

No published molecular dynamics (MD) simulation studies were identified that specifically focus on the stability and dynamics of a ligand-protein complex involving this compound. MD simulations are crucial computational methods used to understand the physical movements of atoms and molecules, providing insights into the stability of a ligand within a protein's binding pocket over time. For related compounds, such as certain 4-anilino-quinazoline derivatives, MD simulations have been employed to demonstrate strong hydrogen bond interactions and low root mean square deviation (RMSD) of the ligand, suggesting stable binding to target proteins. researchgate.net However, equivalent data for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. jocpr.com

Derivation of Predictive Models for Biological Activities Based on Molecular Descriptors

No QSAR models have been specifically developed or reported for this compound. The development of such a model would require a dataset of structurally similar compounds with measured biological activities, from which mathematical relationships between molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and activity could be derived. For instance, QSAR studies on broader categories like aniline (B41778) derivatives have identified descriptors such as the Moriguchi octanol-water partition coefficient (MLOGP) and van der Waals volume as being significant for predicting properties like lipophilicity. nih.gov However, no such specific predictive model for the biological activities of this compound has been found.

Identification of Structural Features Influencing Biological Response

In the absence of QSAR studies for this compound, the specific structural features of this molecule that would influence a biological response have not been computationally elucidated. For other classes of compounds, such as 4β-anilino-4'-O-demethyl-4-desoxypodophyllotoxin derivatives, QSAR analyses have successfully identified that descriptors like potential distance and surface area significantly contribute to their biological activity. jocpr.com A similar analysis for this compound would be necessary to identify its key structural determinants for any potential biological function.

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (excluding human metabolic outcomes)

There is no specific in silico ADME data available for this compound in the reviewed literature. In silico ADME prediction tools are used to estimate the pharmacokinetic properties of a molecule. nih.gov While general ADME predictions have been made for other novel compounds, and some anilino-derivatives have been noted for exhibiting good drug-likeness and pharmacokinetic characteristics, specific predicted values for this compound are absent. researchgate.net A standard ADME profile would typically include predictions for properties such as aqueous solubility, gastrointestinal absorption, and potential to be a substrate for various transport proteins.

Due to the lack of specific research, data tables for the aforementioned computational analyses of this compound cannot be generated.

In Vitro Biological Activity and Molecular Mechanisms of Methyl 2 Anilino 4,5 Dimethoxybenzoate Derivatives

Investigations into Anticancer Activity and Cellular Pathways (In Vitro)

The anticancer potential of anilino-quinazoline and related derivatives has been demonstrated through their effects on cancer cell viability, migration, and the modulation of key enzymatic and signaling pathways.

Assessment of Cytotoxic Effects on Cancer Cell Lines (In Vitro)

A significant body of research has focused on the cytotoxic properties of anilino-quinazoline derivatives against a panel of human cancer cell lines. These compounds have shown a range of potencies, with specific substitutions on the quinazoline (B50416) and aniline (B41778) rings greatly influencing their activity.

For instance, certain 4-anilinoquinazoline-acylamino derivatives have demonstrated notable antiproliferative activity. nih.gov Compound 15b was particularly effective against HT-29 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), and H460 (non-small cell lung carcinoma) cell lines. nih.gov Similarly, 4-anilinoquinazoline-urea derivatives, such as 19i , 19j , and 19l , have shown potent activity. nih.gov Other studies have identified 2-anilino-4-triazolpyrimidine derivatives like 11k as having strong anti-proliferative effects against H460, MDA-MB-468, HCT116, and HepG2 cell lines. researchgate.net

The cytotoxic effects of some of these derivatives have been found to be more selective and potent than existing chemotherapy drugs like doxorubicin (B1662922) against certain cell lines, such as the A549 lung cancer cell line. mdpi.com The table below summarizes the cytotoxic activities (IC₅₀ values) of representative anilino-derivatives against various cancer cell lines.

Table 1: Cytotoxic Effects (IC₅₀) of Anilino-Derivatives on Cancer Cell Lines (In Vitro)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 4 | A549 (Lung) | 51.2 | mdpi.com |

| Compound 5 | A549 (Lung) | 44.2 | mdpi.com |

| Compound 15b | MCF-7 (Breast) | 4.41 | nih.gov |

| Compound 15b | HT-29 (Colon) | 5.27 | nih.gov |

| Compound 15b | H460 (Lung) | 11.95 | nih.gov |

| p-toluidino derivative 3d | HeLa (Cervix) | 0.030 - 0.043 | nih.gov |

| p-toluidino derivative 3d | A549 (Lung) | 0.160 - 0.240 | nih.gov |

| Compound 33 | A431 (Skin) | 3.0 | researchgate.net |

| Compound 11k | H460 (Lung) | 1.20 | researchgate.net |

| Compound 11k | MDA-MB-468 (Breast) | 1.34 | researchgate.net |

Mechanisms of Cell Migration Inhibition (In Vitro)

The metastatic spread of cancer is highly dependent on the ability of cancer cells to migrate and invade surrounding tissues. Several derivatives of the anilino-benzoate scaffold have been shown to significantly inhibit cancer cell migration in vitro. mdpi.com

One key mechanism involves the disruption of signaling pathways that control the expression and activity of matrix metalloproteinases (MMPs), enzymes crucial for degrading the extracellular matrix. For example, a furan-based anilino derivative, JOTO1007 , was found to suppress the migration and invasion of human cervical cancer Ca Ski cells. researchgate.net This inhibition was associated with a decrease in the protein levels of MMP-2, MMP-7, and MMP-9. researchgate.net The study also showed that the compound inhibited proteins involved in cell motility and adhesion, including Ras homolog gene family, member A (RhoA), Rho-associated, coiled-coil containing protein kinase 1 (ROCK-1), and focal adhesion kinase (FAK). researchgate.net Furthermore, the inhibition of the nuclear factor kappa B (NF-κB) p65 subunit was identified as a critical step in this process. researchgate.net Other research has also highlighted the ability of 2-anilino-4-triazolpyrimidine derivatives to significantly inhibit the migration of cancer cells. researchgate.net

Enzyme Target Inhibition (e.g., Epidermal Growth Factor Receptor Kinase (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Telomerase, Cyclin-Dependent Kinases (CDKs))

Many anilino-based compounds exert their anticancer effects by directly inhibiting the activity of specific enzymes that are overactive in cancer cells. The 4-anilinoquinazoline (B1210976) core is a well-established pharmacophore for targeting protein kinases.

EGFR and VEGFR-2 Inhibition: The simultaneous inhibition of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a promising strategy in cancer therapy, as it targets both tumor cell proliferation and angiogenesis. A number of 4-anilinoquinazoline derivatives have been developed as dual inhibitors of these tyrosine kinases. nih.govnih.gov Compounds 15a , 19i , 19j , and 19l exhibited potent, nanomolar-level inhibition of both EGFR and VEGFR-2. nih.govnih.gov Molecular docking studies suggest these compounds may act as type II kinase inhibitors, binding to the 'DFG-out' conformation of VEGFR-2. nih.govnih.gov

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. Researchers have designed 2-anilino-4-triazolpyrimidine derivatives to act as dual inhibitors of CDKs and histone deacetylases (HDACs). researchgate.net Compound 11k , for example, was a potent inhibitor of CDK4, with an IC₅₀ value of 23.59 nM, while showing weaker inhibition of CDK2 and CDK6. researchgate.net Mechanistic studies confirmed that this compound arrests the cell cycle in the G0/G1 phase. researchgate.net

Information regarding the direct inhibition of the enzyme telomerase by Methyl 2-anilino-4,5-dimethoxybenzoate derivatives was not identified in the reviewed literature.

Table 2: Enzyme Inhibition (IC₅₀) by Anilino-Derivatives (In Vitro)

| Compound | Enzyme Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 15a | EGFR | 130 | nih.gov |

| Compound 15a | VEGFR-2 | 560 | nih.gov |

| Compound 19i | EGFR | 1.0 | nih.gov |

| Compound 19i | VEGFR-2 | 79 | nih.gov |

| Compound 19j | VEGFR-2 | 14 | nih.gov |

| Compound 19l | VEGFR-2 | 14 | nih.gov |

| Compound 11k | CDK4 | 23.59 | researchgate.net |

| Compound 11k | HDAC1 | 61.11 | researchgate.net |

Modulation of Intracellular Signaling Pathways (e.g., PI3K/AKT Pathway)

The PI3K/Akt/mTOR signaling pathway is a critical cascade that governs cell survival, growth, and metabolism, and it is frequently overactive in many cancers. The ability of anilino-based compounds to modulate this pathway has been a key area of investigation.

A study on dimorpholinoquinazoline-based derivatives demonstrated that compound 7c could inhibit the phosphorylation of key downstream effectors in this pathway. In MCF7 breast cancer cells, compound 7c inhibited the phosphorylation of Akt, mTOR, and S6K at concentrations between 125 and 250 nM. This inhibition of the PI3K/Akt/mTOR cascade ultimately leads to the induction of apoptosis, or programmed cell death. In a different study, the furan-based anilino derivative JOTO1007 was shown to promote the levels of phosphoinositide 3-kinases (PI3K), which paradoxically led to the inhibition of migration and invasion in Ca Ski cells, suggesting complex, context-dependent interactions with the pathway. researchgate.net

Antimicrobial Activity Studies (In Vitro)

In addition to their anticancer properties, various anilino-derivatives have been evaluated for their ability to combat microbial pathogens.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations (In Vitro)

Derivatives of anilinoquinazoline (B1252766) have been screened for antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. nih.govnih.gov These studies determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

One study found that novel 4-anilinoquinazoline derivatives showed good antibacterial activity, with compound 4c being most effective against Escherichia coli with an MIC of 32 μg/mL. nih.gov Another investigation into iodoquinazoline derivatives found that compounds 3b and 3c exhibited broad-spectrum activity, with superior efficacy against Gram-positive bacteria compared to Gram-negative strains. nih.gov Similarly, pyrazole (B372694) derivatives containing an aniline moiety have shown potent activity against staphylococci and enterococci, with some compounds displaying MIC values as low as 3.12 µg/mL against various Staphylococcus aureus strains. mdpi.com

Table 3: Antibacterial Spectrum and MIC of Anilino-Derivatives (In Vitro)

| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 4c | Escherichia coli | Negative | 32 | nih.gov |

| Compound 6 (3-chloro-4-methyl aniline derivative) | Staphylococcus aureus | Positive | 3.12 - 6.25 | mdpi.com |

| Compound 10 (Chloro analogue) | Staphylococcus aureus | Positive | 3.12 | mdpi.com |

| Compound 11 (Bromo analogue) | Staphylococcus aureus | Positive | 3.12 | mdpi.com |

| Compound 3c (iodoquinazoline derivative) | Staphylococcus aureus | Positive | 6.25 | nih.gov |

| Compound 3c (iodoquinazoline derivative) | Bacillus subtilis | Positive | 3.12 | nih.gov |

Mechanistic Studies on Microbial Cell Integrity (e.g., Cell Leakage)

A common mechanism of action for antimicrobial compounds involves the disruption of microbial cell membrane integrity. This disruption can lead to the leakage of essential intracellular components, such as ions, ATP, and genetic material (DNA and RNA), ultimately resulting in cell death. While specific studies on how anilino-benzoate derivatives affect microbial cell leakage are not prominent in the searched literature, the general principle is a cornerstone of antimicrobial research. Assays to determine cell leakage often involve measuring the concentration of released cellular components in the supernatant of a treated microbial culture.

Inhibition of Bacterial Biosynthesis Pathways (e.g., Wall Teichoic Acid Biosynthesis)

Wall teichoic acids (WTAs) are crucial anionic glycopolymers in the cell walls of many Gram-positive bacteria, including the pathogen Staphylococcus aureus. nih.govnih.gov WTAs are involved in various physiological processes, such as cation homeostasis, cell division, and pathogenesis. psu.edu The biosynthetic pathway of WTAs is considered a promising target for new antibiotics because its disruption can be detrimental to bacterial viability. nih.gov

Inhibitors targeting this pathway have been discovered. For example, a small molecule designated 1835F03 was identified as an inhibitor of WTA biosynthesis. nih.gov Further optimization of this lead compound resulted in the development of "targocil," a more potent antibiotic that targets the transmembrane component (TarG) of the ABC transporter responsible for exporting WTAs to the cell surface. nih.gov The inhibition of WTA biosynthesis represents a key strategy in developing new antibacterial agents, particularly against resistant strains like MRSA. nih.govpsu.edu

Enzyme Kinetics and Inhibition Mechanisms

Determination of Michaelis-Menten Kinetic Parameters (Vmax, Km)

Understanding the kinetics of enzyme inhibition is fundamental to drug design. The Michaelis-Menten model describes the relationship between the initial reaction rate (V), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for its substrate. These parameters are crucial for quantifying an inhibitor's potency and understanding its mechanism of action.

Characterization of Inhibition Types (Competitive, Uncompetitive, Non-competitive, Mixed, Allosteric)

Enzyme inhibitors are classified based on how they interact with the enzyme and substrate. Kinetic studies can elucidate these mechanisms:

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This increases the apparent Km but does not affect Vmax.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the apparent Vmax and Km.

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This decreases Vmax but does not affect Km.

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This type of inhibition affects both Vmax and Km. nih.gov For example, the natural product embelin (B1684587) and its derivatives have been identified as reversible, mixed-type inhibitors of α-glucosidase. nih.gov

Allosteric inhibition: A specific type of non-competitive or mixed inhibition where binding at an allosteric site induces a conformational change in the enzyme, reducing its activity.

Table 2: Characteristics of Different Enzyme Inhibition Types

| Inhibition Type | Effect on Vmax | Effect on Km | Inhibitor Binding Site |

|---|---|---|---|

| Competitive | Unchanged | Increases | Enzyme's active site |

| Uncompetitive | Decreases | Decreases | Enzyme-substrate complex |

| Non-competitive | Decreases | Unchanged | Allosteric site on enzyme or enzyme-substrate complex |

| Mixed | Decreases | Varies (increases or decreases) | Enzyme and/or enzyme-substrate complex |

Specific Enzyme Inhibition Profiling (e.g., α-glucosidase, Histone Lysine (B10760008) Methyltransferases)

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov Inhibiting this enzyme can delay glucose absorption and lower postprandial blood glucose levels, making it an important therapeutic target for managing type 2 diabetes. nih.govacs.org Various classes of compounds, including natural products like embelin and synthetic molecules such as 2,3-dihydroquinazolin-4(1H)-ones, have been investigated as α-glucosidase inhibitors. nih.govacs.org Kinetic studies of some inhibitors have revealed a mixed-type inhibition mechanism. nih.gov

Histone Lysine Methyltransferases (HKMTs) Inhibition

Histone lysine methyltransferases (HKMTs) are enzymes that play a critical role in epigenetic regulation by catalyzing the methylation of lysine residues on histone proteins. nih.govnih.gov The methylation status of histones influences chromatin structure and gene expression. unc.edu Dysregulation of HKMTs, such as G9a (also known as EHMT2) and GLP (also known as EHMT1), is associated with various diseases, including cancer, making them attractive targets for drug discovery. nih.govnih.gov

While there is no specific data on this compound, a structurally related class of compounds, the 2,4-diamino-6,7-dimethoxyquinazolines, has been identified as potent inhibitors of G9a and GLP. nih.govunc.edu The compound BIX-01294 was one of the first inhibitors identified for this class. unc.edu Subsequent research led to the development of more potent derivatives like UNC0638, which is competitive with the peptide substrate and non-competitive with the cofactor S-adenosyl-L-methionine (SAM). nih.gov

Table 3: Inhibitory Activity of Dimethoxyquinazoline Derivatives against G9a and GLP

| Compound | G9a IC50 (nM) | GLP IC50 (µM) | Reference |

|---|---|---|---|

| BIX-01294 (3) | 1900 | 0.7 | nih.gov |

| UNC0638 (7) | <15 | N/A | nih.gov |

| Compound 5 | 9 | N/A | nih.gov |

Antihyperlipidemic and Antidiabetic Mechanistic Insights (In Vitro/In Silico)

In Vitro Inhibition of Enzymes Related to Glucose Metabolism (e.g., α-glucosidase)

Derivatives of anthranilic acid, the core structure of this compound, have been identified as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion and glucose absorption. nih.gov The inhibition of this enzyme is a validated therapeutic strategy for managing type 2 diabetes mellitus by delaying glucose absorption from the small intestine. researchgate.net

A study involving a series of N-pyridyl anthranilate derivatives, which feature hybrids of benzylamine, sulfonamides, and benzylidine fragments linked to the anthranilic acid scaffold, demonstrated significant in vitro inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. nih.govmdpi.com The majority of the synthesized compounds exhibited potent inhibition, with IC50 values in the nanomolar range. For instance, compounds featuring a dihydroxy substituted phenyl fragment or a sulfapyridine (B1682706) moiety were among the most effective inhibitors. nih.gov

The inhibitory concentrations for several of these anthranilate derivatives were found to be significantly lower (i.e., more potent) than standard inhibitors. The screening of these novel compounds revealed potent inhibitory activity, with some derivatives showing IC50 values as low as 0.0124 µM. nih.gov These findings underscore the potential of the anthranilate framework as a template for designing novel and highly effective α-glucosidase inhibitors. Some anthranilate derivatives isolated from marine sponge-associated Streptomyces species have also shown α-glucosidase inhibitory activity, with IC50 values in the micromolar range. mdpi-res.com

Interactive Table: In Vitro α-Glucosidase Inhibition by Anthranilate Derivatives

| Compound ID | Structure/Fragment | IC50 (µM) |

|---|---|---|

| 5c | Sulfonamide Hybrid | 0.0124 |

| 7b | Benzylidine Hybrid | 0.416 |

| 3c | Benzylamine Hybrid | 0.367 |

| 7c | Benzylidine Hybrid | 0.0864 |

| 3e | Benzylamine Hybrid | 0.262 |

| 5b | Sulfonamide Hybrid | 0.0137 |

| 1 | Parent Diamide | 0.735 |

Data sourced from a study on novel anthranilic acid derivatives. nih.gov

In Silico Modeling of Interactions with Lipid-Regulating Targets

While extensive in vitro data exists for the antidiabetic potential of anthranilate derivatives through α-glucosidase inhibition, detailed in silico modeling studies of these specific compounds against lipid-regulating targets such as Peroxisome Proliferator-Activated Receptors (PPARs) or HMG-CoA reductase were not prominently featured in the reviewed literature. However, molecular docking studies have been crucial in elucidating the binding mechanisms of these derivatives with glucose-regulating enzymes.

For example, docking simulations of potent anthranilate-based α-glucosidase inhibitors have revealed key interactions within the enzyme's active site. mdpi.com These computational models provide a rational basis for the observed inhibitory activity and guide the design of new analogs with improved potency. Although not directly focused on lipid targets, these studies establish the utility of in silico methods for understanding how anthranilate derivatives interact with protein targets, a methodology that is fully applicable to lipid-regulating enzymes in future research.

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For anthranilate derivatives, SAR analyses have been conducted across various biological targets, revealing key structural requirements for potency and selectivity. nih.govwhiterose.ac.ukresearchgate.net

Systematic Exploration of Substituent Effects on Biological Potency and Selectivity

Systematic modifications of the anthranilate scaffold have demonstrated that the nature and position of substituents profoundly impact biological activity.

On the N-phenyl Ring: In studies of N-cinnamoyl anthranilate derivatives as modulators of the TRPA1 channel, the electronic properties of substituents on the cinnamoyl ring were critical. Derivatives with electron-withdrawing groups acted as channel agonists, whereas those with strong electron-donating groups behaved as antagonists. whiterose.ac.uk This highlights how subtle electronic changes can switch the pharmacological outcome.

On the Anthranilate Ring: For anthranilate-based Factor Xa inhibitors, the presence and position of halogen atoms on the aromatic rings are important for activity. Halogens can form crucial π-interactions within the enzyme's binding pocket, enhancing inhibitory potency. researchgate.net

Linker Modifications: In a series of N-phenyl anthranilic acid analogs designed as amyloid aggregation inhibitors, the length of the linker between the two aromatic rings was a key determinant of activity. Ethyl- or propyl-linked compounds with two chloro groups showed significant inhibitory effects on the growth of protofibrils. researchgate.net

General Scaffold: The N-phenyl anthranilic acid structure itself is considered a unique pharmacophore and a foundational skeleton for developing drugs targeting various diseases. asianpubs.orgafjbs.com Its derivatives have shown a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties, often dictated by the specific substitutions made on the core structure. researchgate.netmdpi.commdpi.com

Identification of Critical Pharmacophoric Features for Target Interaction

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For anthranilate derivatives, the pharmacophoric features depend on the specific protein target.

Based on molecular docking studies of anthranilate derivatives with α-glucosidase, the key pharmacophoric features for potent inhibition can be described as follows:

Hydrogen Bond Donors and Acceptors: The anthranilic acid core contains amine (NH) and carbonyl (C=O) groups that can act as hydrogen bond donors and acceptors, respectively. These groups form critical hydrogen bonds with amino acid residues in the active site of the enzyme, anchoring the inhibitor. mdpi.com

Aromatic/Hydrophobic Regions: The phenyl rings of the anthranilate structure provide hydrophobic surfaces that engage in van der Waals and π-π stacking interactions with nonpolar residues in the target's binding pocket. researchgate.net

Defined Spatial Arrangement: The relative orientation of these features is crucial. For instance, the docking models for Factor Xa inhibitors show that the ligands adopt a specific conformation to fit into the S1 and S4 pockets of the enzyme. researchgate.net The halogen atoms on these derivatives contribute to lipophilic interactions that are key to their pharmacological activity. researchgate.net

These features, identified through combined SAR and computational studies, provide a blueprint for the rational design of new, more potent, and selective therapeutic agents based on the this compound scaffold.

Applications of Methyl 2 Anilino 4,5 Dimethoxybenzoate As a Chemical Probe and Precursor in Chemical Biology

Development of Chemical Libraries for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for their biological activity. dovepress.com The success of HTS campaigns is heavily reliant on the quality and diversity of the chemical libraries being screened. thermofisher.com Methyl 2-anilino-4,5-dimethoxybenzoate and its precursors are valuable starting materials for the generation of focused chemical libraries.

The synthesis of diverse compound collections often begins with a common core structure, or scaffold, which is then systematically decorated with a variety of chemical appendages. The anilino-benzoate scaffold of this compound is well-suited for this purpose. The aniline (B41778) nitrogen and the ester group provide reactive handles for a multitude of chemical transformations, allowing for the introduction of diverse functional groups. This, in turn, leads to the creation of a library of related compounds with a wide range of physicochemical properties.

The precursor, Methyl 2-amino-4,5-dimethoxybenzoate, is a key intermediate in this process. researchgate.netchemicalbook.com Its synthesis from Methyl 4,5-dimethoxy-2-nitrobenzoate via reduction is a well-established procedure. vulcanchem.com This amino-benzoate can then be subjected to various reactions, such as N-arylation to introduce the aniline moiety, followed by further modifications to generate a library of compounds. These libraries can then be screened in HTS assays to identify "hit" compounds with desired biological activities. nih.govmdpi.com The structural diversity of the library increases the probability of finding compounds that interact with a specific biological target. thermofisher.com

Table 1: Key Intermediates in the Synthesis of Scaffolds for Chemical Libraries

| Intermediate | Reaction Conditions for Synthesis | Reference |

|---|---|---|

| Methyl 2-nitro-4,5-dimethoxybenzoate | Nitration of methyl 3,4-dimethoxybenzoate with HNO₃/H₂SO₄. | vulcanchem.com |

| Methyl 2-amino-4,5-dimethoxybenzoate | Reduction of the nitro-intermediate using methods like catalytic hydrogenation (e.g., Pd/C, H₂). | chemicalbook.comvulcanchem.com |

Preparation of Bioisosteric Analogues with Modified Pharmacological Profiles

Bioisosterism is a strategy used in medicinal chemistry to modify the properties of a compound by replacing an atom or a group of atoms with another that has similar physical or chemical properties. nih.govu-tokyo.ac.jp This approach can lead to compounds with improved potency, selectivity, metabolic stability, or reduced toxicity. This compound can serve as a starting point for the synthesis of bioisosteric analogues of known bioactive compounds.

The various functional groups on the molecule offer opportunities for bioisosteric replacement. For example, the ester group could be replaced with an amide, a sulfonamide, or a variety of heterocyclic rings. The methoxy (B1213986) groups could be replaced with other alkyl ethers, or with bioisosteres such as a trifluoromethyl group, to alter the electronic properties and lipophilicity of the molecule.

A relevant example is the synthesis of researchgate.netnih.govfishersci.comtriazino[2,3-c]quinazoline derivatives, where bioisosteric replacement of a chloro-methyl group with a thiol-containing carboxylic acid led to analogues with anti-inflammatory activity. nih.gov This demonstrates how modifications to a core scaffold can result in compounds with altered pharmacological profiles. The anilino-benzoate core of this compound provides a platform for similar explorations. By systematically applying bioisosteric replacements, chemists can fine-tune the properties of a lead compound to optimize its drug-like characteristics.

Future Directions and Emerging Research Opportunities for Methyl 2 Anilino 4,5 Dimethoxybenzoate Research

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of N-aryl anthranilates, the class of compounds to which Methyl 2-anilino-4,5-dimethoxybenzoate belongs, has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the development of more efficient, environmentally friendly, and economically viable processes.

One promising avenue is the adoption of modified Ullmann coupling reactions that utilize ionic liquids. colab.ws This approach offers several advantages, including operational simplicity, cleaner reaction profiles, high selectivity, and excellent yields. colab.ws The use of a copper(I) complex catalyst in a tetrabutylphosphonium chloride ionic liquid, for example, has been shown to be effective for the synthesis of various N-aryl anthranilic acids. colab.ws Such methods could be adapted for the synthesis of this compound, potentially leading to a more sustainable manufacturing process.

Furthermore, advancements in transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, offer powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. These methods are known for their broad substrate scope and mild reaction conditions, making them ideal candidates for assembling complex molecules like this compound and its analogues. The exploration of these modern catalytic systems could lead to the discovery of novel and highly efficient synthetic pathways.

Another area of interest is the development of synthetic routes that utilize renewable starting materials. The production of aniline (B41778) and benzoate (B1203000) derivatives from biomass, for instance, is a growing field of research. google.comresearchgate.net By integrating biocatalytic and chemocatalytic steps, it may be possible to create a more sustainable supply chain for the precursors of this compound.

| Synthetic Approach | Potential Advantages | Key Considerations |

| Modified Ullmann Coupling in Ionic Liquids | High yield, high selectivity, cleaner reaction, operational simplicity. colab.ws | Catalyst recovery and reuse, scalability of ionic liquid-based processes. |

| Palladium-Catalyzed Cross-Coupling | Broad substrate scope, mild reaction conditions, high functional group tolerance. | Cost and availability of palladium catalysts, removal of residual metal from the final product. |

| Bio-based Synthesis | Utilization of renewable feedstocks, potential for reduced environmental impact. google.comresearchgate.net | Efficiency of biological conversions, integration of biological and chemical steps. |

Advanced Mechanistic Elucidation of In Vitro Biological Activities

While preliminary studies may suggest potential biological activities for this compound, a deep understanding of its mechanism of action at the molecular level is crucial for its development as a therapeutic agent. Future research should focus on employing advanced techniques to unravel the intricate details of its interactions with biological systems.

For instance, if the compound exhibits antifungal properties, studies could be designed to investigate its effect on intracellular pH and key metabolic enzymes, similar to the known mechanism of benzoate. nih.gov Techniques such as the use of radiolabeled compounds can help determine its uptake and distribution within cells. nih.gov Subsequent analysis of metabolic intermediates can pinpoint specific enzymatic pathways that are inhibited. nih.gov

In the context of potential anticancer activity, research could focus on its interaction with key signaling pathways implicated in cancer progression. For example, many anilino-quinazoline derivatives are known to target receptor tyrosine kinases (RTKs) like EGFR and VEGFR. researchgate.netbeilstein-journals.org Docking studies and in vitro kinase assays can be employed to determine if this compound or its analogues bind to and inhibit these critical enzymes. researchgate.net

Furthermore, understanding the compound's effect on the cell cycle and apoptosis is paramount. Techniques like flow cytometry and Western blotting can be used to assess changes in cell cycle distribution and the expression of key apoptotic markers in response to treatment with the compound.

| Research Question | Experimental Approach | Potential Insights |

| What is the primary molecular target? | Affinity chromatography, immunoprecipitation, chemical proteomics. nih.gov | Identification of direct binding partners and potential receptors. |

| How does it affect cellular signaling? | Kinase activity assays, Western blotting for key signaling proteins. | Understanding of the downstream effects on cellular pathways. |

| What is the mechanism of cell death? | Flow cytometry for cell cycle analysis, apoptosis assays (e.g., Annexin V staining). | Elucidation of the mode of action leading to cell death. |

Integration of Multi-Omics Data for Deeper Biological Understanding (In Vitro)

To gain a comprehensive and unbiased understanding of the biological effects of this compound, the integration of multi-omics data is an indispensable future direction. This approach allows for the simultaneous analysis of the genome, transcriptome, proteome, and metabolome, providing a holistic view of the cellular response to the compound. nih.govnih.govnashbio.com

By comparing multi-omics data from treated and untreated cells, researchers can identify key genes, proteins, and metabolic pathways that are perturbed by the compound. nih.gov For example, transcriptomic analysis (e.g., RNA sequencing) can reveal changes in gene expression, while proteomic analysis can identify alterations in protein levels and post-translational modifications. nih.gov Metabolomic profiling can shed light on disruptions within biochemical networks. nashbio.com

This integrated approach is particularly powerful for identifying novel drug targets and understanding mechanisms of action. nashbio.com The vast datasets generated from multi-omics experiments can be analyzed using bioinformatics and systems biology approaches to construct interaction networks and identify key nodes that are critical for the compound's activity. ahajournals.org

Furthermore, multi-omics can help in identifying potential biomarkers that could predict cellular sensitivity to the compound. This information is invaluable for the future development of personalized medicine approaches.

| Omics Layer | Technology | Information Gained |

| Genomics | Next-Generation Sequencing | Identification of gene mutations that may influence compound sensitivity. nih.gov |

| Transcriptomics | RNA-Sequencing | Changes in gene expression profiles in response to the compound. nih.gov |

| Proteomics | Mass Spectrometry | Alterations in protein abundance and post-translational modifications. nih.gov |

| Metabolomics | Mass Spectrometry, NMR | Perturbations in cellular metabolism and biochemical pathways. aspect-analytics.com |

Rational Design of Next-Generation Analogues with Enhanced Specificity and Potency

Building upon the knowledge gained from synthetic explorations and mechanistic studies, the rational design of next-generation analogues of this compound represents a key future direction. The goal is to systematically modify the chemical structure to improve its pharmacological properties, such as potency, selectivity, and metabolic stability.